molecular formula C9H7Cl2F3 B12515143 1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene CAS No. 805323-40-4

1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene

Cat. No.: B12515143
CAS No.: 805323-40-4
M. Wt: 243.05 g/mol
InChI Key: FNNJDRRCAFUQRQ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloromethyl group and a 1-chloro-2,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene typically involves the chloromethylation of 4-(1-chloro-2,2,2-trifluoroethyl)benzene. This can be achieved through the reaction of 4-(1-chloro-2,2,2-trifluoroethyl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the compound can yield the corresponding alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Alcohols.

Scientific Research Applications

1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene: Unique due to the presence of both chloromethyl and trifluoroethyl groups.

    1-(Chloromethyl)-4-(1-chloroethyl)benzene: Lacks the trifluoroethyl group, resulting in different chemical properties.

    1-(Chloromethyl)-4-(1-fluoro-2,2,2-trifluoroethyl)benzene: Contains a fluorine atom instead of chlorine, affecting its reactivity and applications.

Properties

CAS No.

805323-40-4

Molecular Formula

C9H7Cl2F3

Molecular Weight

243.05 g/mol

IUPAC Name

1-(chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C9H7Cl2F3/c10-5-6-1-3-7(4-2-6)8(11)9(12,13)14/h1-4,8H,5H2

InChI Key

FNNJDRRCAFUQRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C(C(F)(F)F)Cl

Origin of Product

United States

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